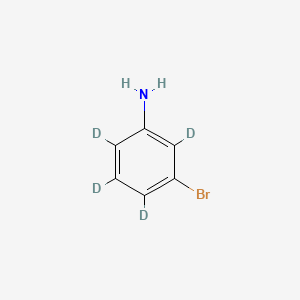

3-Bromoaniline-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromoaniline-d4 is a chemical reagent used in designing indole and benzimidazole-based compounds which are pro-apoptotic agents . It is also known as 3-Bromo-benzenamine-d4, (3-Bromophenyl)amine-d4, (m-Bromophenyl)amine-d4 .

Synthesis Analysis

The synthesis of 3-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order . The first step needs to be the nitration and not the bromination. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .Molecular Structure Analysis

The molecular formula of this compound is C6H2D4BrN . The molecular weight is 176.05 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The synthesis of 3-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order . The first step needs to be the nitration and not the bromination. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow liquid and is soluble in water, alcohol, and ether . It has a molecular weight of 176.05 . The normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and other properties are critically evaluated .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Bromoaniline derivatives are pivotal in organic synthesis, serving as building blocks for the construction of complex molecules. For instance, studies have explored their use in the synthesis of indole derivatives, a core structure in many pharmaceuticals. One approach involves the palladium-catalyzed intramolecular arylation of bromophenylaminoquinolines, leading to indoloquinolines, a process that benefits from microwave irradiation for efficiency (Hostyn et al., 2006). Similarly, the synthesis of unnatural tryptophans via a mild and general Larock indolization protocol demonstrates the versatility of bromoaniline derivatives in facilitating the construction of biologically relevant molecules (Chuang et al., 2016).

Material Science and Polymer Research

In material science, bromoaniline derivatives have been used to synthesize conducting polymers. For example, poly(aniline-co-3-bromoaniline) copolymers with varying compositions exhibit distinct electrical and morphological properties, demonstrating the influence of bromoaniline derivatives on the conductivity and structure of copolymers (Waware et al., 2017).

Mecanismo De Acción

Target of Action

3-Bromoaniline-d4 is a deuterated variant of 3-bromoaniline

Mode of Action

The presence of a bromine atom (-br) and deuterium isotopes (d) in place of hydrogen atoms (-h) provides this compound with unique spectroscopic properties . These properties can be leveraged in various research and analytical applications, including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and gas chromatography-mass spectrometry (GC-MS) .

Pharmacokinetics

It is known that the compound is soluble in water, alcohol, and ether , which may influence its bioavailability and distribution within the body.

Result of Action

Its unique spectroscopic properties make it a valuable tool for research and analytical applications, including the identification and quantification of other analytes in a sample .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

Direcciones Futuras

3-Bromoaniline-d4 is a deuterated form of 3-Bromoaniline, which is an aromatic amine. It is commonly used as a labeled standard in a variety of analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and others . The synthesis and characterization of electrically conductive poly(aniline-co-3-bromoaniline) nanocomposites have been reported .

Análisis Bioquímico

Molecular Mechanism

At the molecular level, 3-Bromoaniline-d4 exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound-enzyme complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its bioactivity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies, where it continues to influence cell signaling and gene expression over several days.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without adverse effects . At higher doses, this compound can induce toxic effects, including cellular apoptosis and organ damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical applications.

Propiedades

IUPAC Name |

3-bromo-2,4,5,6-tetradeuterioaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYHYLGCQVVLOQ-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)